Product packaging for Rose bengal I-125(Cat. No.:CAS No. 742653-95-8)

Rose bengal I-125

Cat. No.: B12738692
CAS No.: 742653-95-8
M. Wt: 965.7 g/mol
InChI Key: VDNLFJGJEQUWRB-VUMIBXKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rose Bengal I-125 is a radiopharmaceutical preparation where the Rose Bengal molecule is labeled with the radioisotope Iodine-125. It is supplied as a sodium salt with the chemical formula C20H2Cl4I4Na2O5 and a molecular weight of 1017.64 g/mol . This compound is a small molecule belonging to the class of organic compounds known as xanthenes . Historically, its primary research application has been in the assessment of liver function and the differential diagnosis of obstructive jaundice, particularly in pediatric populations . The test operates on the principle that a healthy liver will take up the compound and excrete it into the bile, while biliary obstruction prevents this excretion. Research has shown that the use of I-125 is preferable in pediatric and sensitive research models due to its lower radiation dose compared to other isotopes . The biological half-life of Rose Bengal is multi-phasic, with an initial half-life of approximately 2 minutes and a terminal half-life of around 100 minutes in animal models, and it is primarily eliminated via biliary excretion . Beyond hepatobiliary research, Rose Bengal sodium is under extensive investigation for its potent biological activities. It is being studied as an antineoplastic agent (PV-10) for intralesional treatment of solid tumors like melanoma and breast cancer, where it appears to stimulate a tumor-specific immune response . Furthermore, high-purity forms of Rose Bengal demonstrate significant, light-dependent antibacterial activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains and biofilms, with a very low frequency of spontaneous resistance development . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this material with appropriate safety precautions, refer to the material safety data sheet (MSDS), and comply with all local regulations for the use and disposal of radioactive substances .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H4Cl4I4O5 B12738692 Rose bengal I-125 CAS No. 742653-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

742653-95-8

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

965.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(125I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25-2,26-2,27-2,28-2

InChI Key

VDNLFJGJEQUWRB-VUMIBXKJSA-N

Isomeric SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])O)[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Ii. Radiochemistry and Isotopic Labeling Methodologies of Rose Bengal

Synthesis Protocols for Iodine-125 (B85253) Labeled Rose Bengal

The introduction of the radioactive iodine-125 isotope into the Rose Bengal molecule is a critical step that dictates the final product's quality and suitability for its intended applications. Various protocols have been developed to achieve this, each with its own set of advantages and considerations.

Direct radiolabeling involves the direct incorporation of Iodine-125 into the pre-existing Rose Bengal molecule. This is often achieved through electrophilic substitution reactions where a suitable oxidizing agent is used to convert the radioiodide into a more reactive species that can then attach to the aromatic rings of the Rose Bengal structure.

One common method involves the use of Chloramine-T as an oxidizing agent in a buffered solution containing Rose Bengal and the radioiodide. google.com This technique is favored for its simplicity and relatively high labeling yields. Another approach utilizes an acidified ethanol (B145695) solvent with potassium iodate (B108269) as the oxidant, which has been shown to facilitate rapid radioiodination at room temperature, achieving chemical yields between 93% and 97% within 15 minutes. wikipedia.org This rapid method minimizes the potential for degradation of the molecule that can occur with longer reaction times and higher temperatures. wikipedia.org

The choice of oxidizing agent and reaction conditions, such as pH and temperature, plays a crucial role in the efficiency of the direct labeling process. For instance, it has been observed that a pH of 5.5 is optimal for the radioiodination of Rose Bengal. google.com

While direct labeling of Rose Bengal is feasible, another strategy involves the synthesis of a precursor molecule that is specifically designed for efficient and site-specific radioiodination. This approach can offer greater control over the final product's structure and purity. The synthesis of Rose Bengal itself involves the condensation of tetrachlorophthalic anhydride (B1165640) with resorcinol, followed by iodination. mdpi.com

By modifying the synthesis of the underlying xanthene structure, it is possible to introduce functionalities that facilitate the attachment of iodine-125. For example, the synthesis of Rose Bengal analogues has been explored, which could be adapted for radiolabeling purposes. Although detailed studies specifically on precursor design for Rose Bengal I-125 are not extensively documented, the principles of designing precursors for radiohalogenation are well-established. This often involves creating a molecule with a leaving group, such as a trialkylstannyl or a boronic acid derivative, at the desired position for iodination. These precursors can then undergo a facile and high-yield radioiododestannylation or radioiododeboronation reaction.

Maximizing the radiolabeling yield is a primary objective in the synthesis of this compound to ensure efficient use of the expensive and short-lived radioisotope. Several factors can be manipulated to optimize this process. The concentration of the reactants, including Rose Bengal and the oxidizing agent, is a key parameter. google.com

Purification of the starting Rose Bengal material is also critical, as impurities can interfere with the labeling reaction and reduce the yield. The use of high-purity starting materials has been shown to lead to radiochemical yields exceeding 97% in just 30 to 60 minutes. Furthermore, the reaction time and temperature are carefully controlled to balance the rate of the labeling reaction with the potential for degradation of the radiolabeled product. wikipedia.org As mentioned earlier, methods have been developed that allow for high-yield labeling at room temperature, which is advantageous for maintaining the integrity of the molecule. wikipedia.org

Table 1: Comparison of Radiolabeling Methods for Rose Bengal

Method Oxidizing Agent Solvent Temperature Reaction Time Typical Yield Reference
Chloramine-T Chloramine-T Buffer (pH 5.5) Not specified Not specified High google.com
Iodate Oxidation Potassium Iodate Acidified Ethanol Room Temperature 15 minutes 93-97% wikipedia.org
High-Purity Precursor Not specified Not specified Not specified 30-60 minutes >97%

Radiochemical Purity and Stability Assessments

Following the synthesis of this compound, it is imperative to assess its radiochemical purity and stability to ensure that the radioactivity is associated with the correct chemical form and that the compound will remain intact under experimental conditions.

The determination of radiochemical purity is a crucial quality control step. It involves separating the desired radiolabeled compound from any unreacted radioiodide and other radiolabeled impurities. Radio-thin-layer chromatography (radio-TLC) is a widely used technique for this purpose. In this method, a small sample of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed to determine the percentage of activity corresponding to this compound.

High-performance liquid chromatography (HPLC) is another powerful analytical tool for assessing radiochemical purity. It offers higher resolution than TLC and can provide quantitative data on the different radioactive species present in the sample.

The stability of the bond between the iodine-125 atom and the Rose Bengal molecule is critical for the reliability of any study using this radiotracer. Dehalogenation, the process of losing the radioiodine, can lead to the accumulation of free radioiodide in non-target tissues, which can confound imaging results and lead to inaccurate quantitative data.

In vitro stability is often assessed by incubating the radiolabeled compound in various biological media, such as saline, serum, or plasma, at physiological temperature for different periods. The radiochemical purity is then analyzed at various time points to determine the extent of degradation or dehalogenation. Studies have shown that purified this compound can be stable during sterilization and for up to 10 days in storage without significant degradation.

In vivo stability is evaluated by administering the radiolabeled compound to an animal model and analyzing the distribution of radioactivity in various tissues over time. The presence of high levels of radioactivity in tissues that are known to accumulate free iodide, such as the thyroid and stomach, can be indicative of in vivo dehalogenation. The in vivo behavior of radiolabeled Rose Bengal has been compared with that of high-purity preparations in clinical studies to ensure its satisfactory performance. google.com

Isotope Selection Criteria for Advanced Research Applications

The selection of a radionuclide for labeling a compound such as Rose Bengal is a critical determinant of its utility in advanced research applications. The physical and decay characteristics of the isotope directly influence the experimental design, the type of data that can be obtained, and the specific biological questions that can be addressed. For biological tracing and molecular studies, isotopes of iodine, particularly Iodine-125 and Iodine-131, have historically been employed. However, their distinct properties make them suitable for different research purposes.

The choice between Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) for radiolabeling is dictated by the specific aims of a research study. ¹³¹I's emission of high-energy beta particles is suitable for therapeutic applications where tissue destruction is the goal. wikipedia.org Conversely, for diagnostic and in-vitro research applications, the absence of high-energy particulate radiation is often preferred to minimize damage to biological systems and for imaging purposes. wikipedia.org

¹²⁵I's longer half-life is advantageous for studies that require several days to conduct, such as long-term biodistribution or metabolic tracking experiments. wikipedia.org In contrast, the shorter half-life of ¹³¹I is better suited for applications where rapid decay and clearance of the radionuclide are desirable.

A key differentiator in advanced research, particularly at the cellular level, is the nature of their radioactive decay products. nih.gov ¹³¹I decays primarily through beta emission, where high-energy electrons travel distances of up to several millimeters in tissue. wikipedia.orgnih.gov This long path length means its effects are not localized to the cell containing the radionuclide. ¹²⁵I, however, decays by electron capture, resulting in a cascade of low-energy Auger electrons with very short ranges (from nanometers to micrometers). nih.gov This makes the biological effect of ¹²⁵I highly dependent on its precise location within a cell. researchgate.net If a ¹²⁵I-labeled molecule is internalized and localizes within the cell nucleus, the high linear energy transfer of Auger electrons can induce significant damage to DNA. researchgate.net This property is leveraged in specific molecular biology research to study the effects of targeted, localized radiation. For general biological tracing where cellular integrity is paramount, keeping the ¹²⁵I-labeled tracer outside the cell or in the cytoplasm is crucial. researchgate.net

Below is a comparative data table summarizing the key characteristics of Iodine-125 and Iodine-131 for research purposes.

CharacteristicIodine-125 (¹²⁵I)Iodine-131 (¹³¹I)
Half-Life59.4 - 60.1 days wikipedia.orgoncologymedicalphysics.comuwyo.edu~8 days wikipedia.org
Decay ModeElectron Capture wikipedia.orgoncologymedicalphysics.comBeta (β⁻) Decay wikipedia.org
Principal EmissionsGamma rays (35.5 keV), X-rays (27-32 keV), Auger and Internal Conversion Electrons wikipedia.orgoncologymedicalphysics.comBeta particles (max 0.61 MeV), Gamma rays (principal 364 keV) wikipedia.org
Radiation Range in TissueShort (nanometers to micrometers for electrons) nih.govLong (up to 2 mm for beta particles) nih.gov
Primary Research UtilityIn-vitro assays (e.g., RIA), biological tracing, metabolic studies, autoradiography, some brachytherapy. wikipedia.orgpatsnap.comnih.govTherapeutic research (radiotherapy), some imaging (though less preferred than ¹²³I). wikipedia.org
Subcellular Localization EffectHigh impact; localization in nucleus leads to high radiotoxicity from Auger electrons. nih.govresearchgate.netLow impact; effects are distributed over a wider area due to long-range beta particles. researchgate.net

Iodine-125 is a widely used radionuclide for biological tracing due to a favorable combination of physical and decay properties. dovepress.com Its utility stems from a relatively long half-life, a simple decay process, and the emission of low-energy photons that are easily detectable yet cause less damage to surrounding tissues than high-energy beta particles. dovepress.com

The decay of ¹²⁵I occurs via electron capture, where an inner atomic electron is captured by the nucleus, converting a proton into a neutron. wikipedia.orgpatsnap.com This process transforms ¹²⁵I into an excited state of Tellurium-125 (¹²⁵Te). The excited ¹²⁵Te nucleus then de-excites to its stable ground state through two pathways: gamma emission (a 35.5 keV photon) or internal conversion, which leads to the ejection of an electron. wikipedia.orgoncologymedicalphysics.com The resulting electron vacancy in the atom's inner shell triggers a cascade of characteristic X-rays (27-32 keV) and low-energy Auger electrons as the atom returns to a stable electronic state. wikipedia.org

For biological tracing applications, the 35.5 keV gamma photons and the 27-32 keV X-rays are particularly important. wikipedia.org These low-energy photons can be efficiently detected by standard laboratory equipment, such as gamma counters and scintillation detectors, making ¹²⁵I ideal for quantitative in-vitro assays like radioimmunoassays (RIA). wikipedia.orgpatsnap.comprinceton.edu Furthermore, these photons can be used for in-vivo imaging with techniques like single-photon emission computed tomography (SPECT), allowing for the visualization and tracking of ¹²⁵I-labeled molecules within a biological system. dovepress.com

The moderately long half-life of approximately 60 days is another key advantage. uwyo.edu It allows for the synthesis and purification of the radiolabeled compound, shipment, and the execution of longer-term biological experiments without significant loss of radioactivity. wikipedia.org This makes ¹²⁵I well-suited for tracking the physiological roles and metabolism of labeled proteins or nanocarriers over extended periods. dovepress.com

The table below summarizes the key radionuclidic properties of Iodine-125.

PropertyValue / DescriptionReference
Half-Life59.392 - 60.14 days wikipedia.orguwyo.edu
Decay ModeElectron Capture (100%) oncologymedicalphysics.com
Decay ProductTellurium-125 (¹²⁵Te) wikipedia.org
Gamma Ray Energy35.5 keV (7% abundance) oncologymedicalphysics.comuwyo.edu
X-ray Energy27 - 32 keV wikipedia.orgprinceton.edu
Average Photon Energy~28 keV oncologymedicalphysics.com
Particulate EmissionsInternal Conversion and Auger electrons wikipedia.org
Half-Value Layer (Lead)0.02 mm princeton.edu

Iii. Photophysical and Photochemical Characteristics of Rose Bengal in Model Systems

Absorption and Emission Spectroscopy

Rose Bengal (RB), a xanthene dye, exhibits distinct absorption and emission spectra that are highly sensitive to its molecular environment. In dilute aqueous solutions, the absorption spectrum of RB is characterized by two main peaks. instras.com The primary absorption maximum, attributed to the monomeric form of the dye, is typically observed around 549 nm. instras.com A secondary peak, or shoulder, appears at a shorter wavelength, approximately 515 nm, which corresponds to the dimeric form. researchgate.net The fluorescence emission spectrum of RB in aqueous solution shows a maximum at about 568 nm. acs.org

The spectral properties of Rose Bengal are significantly altered when it is introduced into biological matrices, such as solutions containing proteins like bovine serum albumin (BSA) or human serum albumin (HSA). conicet.gov.arresearchgate.net When RB binds to these proteins, its absorption and emission spectra often exhibit a bathochromic (red) shift. acs.orgconicet.gov.ar For instance, upon binding to HSA, the absorption maximum of RB can shift to 560 nm. acs.org Similarly, when incorporated into deformable lipid nanovesicles, the absorption and emission maxima of RB shifted to 562 nm and 582 nm, respectively, from 549 nm and 568 nm in an aqueous solution. acs.org This red shift is indicative of the dye molecule moving into a more hydrophobic or less polar environment within the protein or lipid structure. conicet.gov.ar The intensity of both absorption and fluorescence can also be affected; for example, an increase in fluorescence intensity is observed when RB interacts with lipid nanovesicles. acs.org In a collagen matrix, Rose Bengal's absorption maximum is centered at 555 nm. acs.org

The solvent environment plays a crucial role in determining the photophysical properties of Rose Bengal. The absorption and emission wavelengths are dependent on the solvent's polarity and hydrogen-bonding capacity. conicet.gov.ar For instance, in ethanol (B145695), the singlet oxygen quantum yield is 0.68, and the fluorescence quantum yield is 0.11. mdpi.com The structure of Rose Bengal, with its nearly orthogonal benzene (B151609) and xanthene moieties, means that its photophysical characteristics are primarily governed by the xanthene part of the molecule. researchgate.net

Table 1: Spectral Properties of Rose Bengal in Different Environments

Environment Absorption Maximum (λmax) Emission Maximum (λmax) Reference
Aqueous Solution 549 nm (monomer), 515 nm (dimer) 568 nm instras.comresearchgate.netacs.org
Human Serum Albumin (HSA) 560 nm - acs.org
Deformable Lipid Nanovesicles 562 nm 582 nm acs.org
Collagen Matrix 555 nm - acs.org
Ethanol 545 nm - mdpi.com

The aggregation of Rose Bengal molecules in solution significantly influences its spectral properties. instras.com In aqueous solutions, RB tends to form aggregates, particularly at concentrations above 2.0 x 10-6 M. instras.com These aggregates are typically of the H-type, which are layered structures that absorb light at shorter wavelengths and emit at longer wavelengths compared to the monomeric form. instras.com The formation of these aggregates is a key reason why Rose Bengal solutions may not adhere to Beer's law at higher concentrations (above 10-5 M), leading to spectra with different shapes and shifted peaks. instras.com

Specifically, the absorption spectrum of a dilute RB solution shows two distinct peaks, but as the concentration increases, the shorter wavelength peak grows and shifts towards the blue end of the spectrum. instras.com The dimer of Rose Bengal, an initial form of aggregation, has an absorption maximum at approximately 515 nm and fluoresces around 570 nm. instras.com As the concentration further increases beyond 10-4 M, these dimers can form larger aggregates, which further alters the excitation and emission spectra. instras.com

The ratio of the absorbance at the longer wavelength peak (monomer) to the shorter wavelength peak (dimer/aggregate) can be used as an indicator of the extent of aggregation. sci-hub.se For instance, a decrease in this ratio suggests an increase in aggregation. sci-hub.se The aggregation of RB molecules is known to cause a red shift in both absorption and fluorescence maxima. sci-hub.se The interaction with certain biological structures, like aggregated lysozyme, can also lead to the formation of non-fluorescent ground-state complexes, which is supported by a decrease in fluorescence quantum yield with a constant fluorescence lifetime. researchgate.net

The spectroscopic properties of Rose Bengal are sensitive to changes in the pH and ionic strength of the surrounding medium. researchgate.netmdpi.com The dye can exist in different forms depending on the pH of the solution. mdpi.com In a neutral (lactone) form, which is photoinactive, Rose Bengal exists in slightly acidic environments with a pH below 5. mdpi.com In neutral and slightly alkaline conditions (pH 7.2–7.6), RB is in its dianionic form, which is responsible for its characteristic absorption spectrum with two bands at approximately 515 nm and 550 nm. mdpi.com The photosensitizing activity of Rose Bengal is prominent only in this neutral to slightly alkaline pH range. mdpi.com A decrease in the absorbance of Rose Bengal is observed at both higher and lower pH values away from this optimal range. researchgate.net

The ionic strength of the solution also impacts the spectroscopic behavior of Rose Bengal. The addition of salt can influence extraction efficiency in various processes. researchgate.net In the context of interactions with other molecules, such as surfactants, the presence of salts can induce the formation of premicellar aggregates. instras.com For example, the addition of NaClO4 can trigger the formation of these aggregates with certain surfactants, leading to a decrease in the fluorescence of Rose Bengal. instras.com It has also been noted that changes in ionic strength can affect the A260/280 ratio used in nucleic acid purity assessments, highlighting the general sensitivity of spectroscopic measurements to the ionic environment. nih.gov In solutions containing polyelectrolytes like chitosan (B1678972), the ionic interaction between the positively charged chitosan and the anionic Rose Bengal can lead to the dye transitioning to its neutral lactone form, especially in slightly acidic conditions (pH 4.5), which in turn reduces its photosensitizing properties. mdpi.com

Excited State Dynamics and Energy Transfer Mechanisms

Rose Bengal is well-known for its high efficiency in generating triplet excited states upon light absorption. instras.com The quantum yield of fluorescence (Φf), which represents the efficiency of the singlet excited state to emit a photon, is relatively low for Rose Bengal. In aqueous solutions at pH 7.0, the fluorescence quantum yield is reported to be 0.02. acs.orgnih.gov In ethanol, the fluorescence quantum yield is slightly higher at 0.11. mdpi.com

In contrast, the triplet quantum yield (ΦT), which is the efficiency of forming the triplet state from the singlet state via intersystem crossing, is very high. In aqueous solutions, the triplet quantum yield is approximately 0.75. acs.orgnih.gov Some studies report an even higher intersystem crossing quantum yield of over 90%. researchgate.net This high triplet yield is a consequence of the "heavy-atom effect," where the iodine atoms in the Rose Bengal structure promote spin-orbit coupling, facilitating the transition from the singlet to the triplet state. instras.com

The quantum yields can be influenced by the molecular environment. For instance, when Rose Bengal is bound to bovine serum albumin (BSA), its triplet quantum yield is partially reduced compared to that in a buffer solution. conicet.gov.ar Aggregation of Rose Bengal molecules can also affect the quantum yields; increasing concentration can lead to a decrease in the yield of the fluorescent singlet state while enhancing the yield of the triplet state. sci-hub.se

Table 2: Photophysical Quantum Yields of Rose Bengal

Solvent/Environment Fluorescence Quantum Yield (Φf) Triplet Quantum Yield (ΦT) Reference
Aqueous Solution (pH 7.0) 0.02 0.75 acs.orgnih.gov
Ethanol 0.11 - mdpi.com
Phosphate-Buffered Saline - > 0.90 (ISC) researchgate.net
Bovine Serum Albumin (BSA) Reduced Partially Reduced conicet.gov.ar

Intersystem crossing (ISC) is a highly efficient process for Rose Bengal, where the molecule transitions from its lowest excited singlet state (S₁) to the triplet state (T₁). chemrxiv.org This high efficiency, with a quantum yield (Φ_isc) approaching 0.98 in some cases, makes Rose Bengal an excellent photosensitizer. researchgate.netchemrxiv.org The ISC process is significantly influenced by the solvent environment. chemrxiv.org

Studies using ultrafast transient absorption spectroscopy have revealed the dynamics of this process. In pure water, the ISC decay time from the S₁ state is approximately 74-75 picoseconds (ps). chemrxiv.org In contrast, in pure methanol, the ISC process is considerably slower, with a decay time of about 405 ps. chemrxiv.org In solvent mixtures of water and methanol, the ISC time can be continuously tuned between these two values by varying the mole fraction of the solvents, showing a quasi-linear increase with an increasing mole fraction of methanol. chemrxiv.org

The mechanism of ISC in Rose Bengal is attributed to the heavy-atom effect of its iodine substituents, which enhances the rate of this spin-forbidden transition. nsf.gov Following excitation, the molecule can also undergo reverse intersystem crossing (rISC) from higher-lying triplet states (T_n) back to an excited singlet state. bioone.orgnih.gov The yield of this reverse intersystem crossing has been measured for different higher-lying triplet states. For the T₂ state (populated by 1064 nm excitation), the rISC yield is 0.0076 ± 0.0002, while for the T₄ state (populated by 532 nm excitation), the yield is 0.12 ± 0.02 in phosphate-buffered saline. bioone.orgrochester.edu The efficiency of these pathways can be influenced by interactions with other molecules, forming exciplexes that can either lead to the formation of free radical ions or regenerate the ground-state reactants through back electron transfer. nih.govacs.org

Förster Resonance Energy Transfer (FRET) Mechanisms with Upconverting Nanoparticles

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores). In the context of "Rose Bengal I-125," FRET often involves upconverting nanoparticles (UCNPs) as energy donors and Rose Bengal (RB) as the energy acceptor. bohrium.comrsc.orguea.ac.uknih.govresearchgate.netacs.org

UCNPs are capable of absorbing near-infrared (NIR) light, which has deep tissue penetration, and converting it into higher-energy visible light through a process called upconversion. uea.ac.ukmdpi.com The emitted visible light from the UCNPs can then excite nearby Rose Bengal molecules if there is a sufficient overlap between the emission spectrum of the UCNPs and the absorption spectrum of Rose Bengal. rsc.orguea.ac.uknih.gov Specifically, the green emission band of UCNPs containing Yb³⁺ and Er³⁺ ions (around 520–570 nm) aligns well with the absorption maximum of Rose Bengal (500–570 nm), making them a suitable pair for FRET. rsc.orgnih.gov

The efficiency of this energy transfer is highly dependent on the distance between the UCNP and the Rose Bengal molecule. nih.gov To facilitate efficient FRET, Rose Bengal is often conjugated to the surface of the UCNPs, sometimes using linkers like L-lysine or hexanoic acid, to ensure proximity. rsc.orgmdpi.com Studies have shown that the FRET efficiency can be significant, with reported values reaching up to 68%, 83%, and even 94.1% under specific conditions. mdpi.com The efficiency is also influenced by the size of the UCNPs, with one study finding that 21 nm-sized UCNPs yielded the highest FRET efficiency of 60%. nih.govresearchgate.net

Evidence for FRET is often obtained through spectroscopic measurements, such as the quenching of the UCNP's luminescence and a shortening of its luminescence lifetime in the presence of Rose Bengal. bohrium.comrsc.orgnih.govresearchgate.net However, some studies have noted that while emission spectra confirm FRET, the luminescence lifetimes may not always be significantly affected due to complex energy migration processes within the UCNP's crystal lattice. bohrium.com

The table below summarizes key findings from various studies on FRET between UCNPs and Rose Bengal.

UCNP CompositionLinkerFRET EfficiencyKey Findings
NaYF₄:Yb³⁺,Er³⁺Poly(ethylene glycol) (PEG) and bisphosphonateNot specifiedSuccessful energy transfer and subsequent singlet oxygen generation were demonstrated. nih.gov
NaGdF₄:Yb³⁺/Er³⁺Hexanoic acid spacer68%Energy transfer was confirmed by upconversion emission spectra. mdpi.com
NaYF₄:Yb,Er,Gd@NaYF₄ core-shellL-lysineNot specifiedEfficient FRET was confirmed by luminescence lifetime measurements. rsc.org
NaYF₄: 20% Yb, 2% Er (core-only) and NaYF₄: 20% Yb @ NaYF₄: 20% Yb, 5% Er (core-shell)Not specifiedNot specifiedA quantitative comparison of luminescence kinetics confirmed FRET from UCNPs to Rose Bengal. researchgate.net
Size-controlled UCNPs (10-43 nm)Ligand-exchange60% (for 21 nm particles)FRET efficiency was found to be dependent on the particle size. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Generation Mechanisms

Upon excitation by light, Rose Bengal can initiate photochemical reactions that lead to the formation of reactive oxygen species (ROS). These reactions are broadly categorized into Type I and Type II photoreactions.

Elucidation of Type II Photoreactions and Singlet Oxygen Production

The predominant photochemical pathway for Rose Bengal is the Type II mechanism, which involves the generation of singlet oxygen (¹O₂). researchgate.netinstras.comnih.govnih.gov This process begins with the absorption of light by Rose Bengal, which promotes it to an excited singlet state (S₁). edinst.comrsc.org Through a process called intersystem crossing (ISC), the molecule transitions to a longer-lived excited triplet state (T₁). researchgate.netedinst.comrsc.org This triplet state of Rose Bengal can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to produce the highly reactive singlet oxygen (¹O₂). mdpi.comresearchgate.netinstras.comedinst.comacs.org

Rose Bengal is recognized as a highly efficient photosensitizer for singlet oxygen production, with a reported quantum yield (ΦΔ) of approximately 0.76 in water. researchgate.net The generation of singlet oxygen is a key factor in the photodynamic activity of Rose Bengal. nih.govacs.orgbioline.org.br The production of singlet oxygen can be confirmed experimentally using chemical probes like 1,3-diphenylisobenzofuran (B146845) (DPBF) and 9,10-diphenylanthracene, which are consumed in the presence of ¹O₂. mdpi.comnih.gov Furthermore, the involvement of singlet oxygen in photoreactions can be demonstrated by the inhibitory effect of singlet oxygen quenchers, such as sodium azide (B81097) (NaN₃), and the enhancement of the reaction in deuterium (B1214612) oxide (D₂O). nih.govnih.govarvojournals.orgresearchgate.netarvojournals.org

The table below presents the singlet oxygen quantum yields of Rose Bengal in different solvents as reported in various studies.

SolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Water0.76 researchgate.net
Ethanol0.68 rsc.org
Acetonitrile (MeCN)0.53 researchgate.net

It is important to note that the efficiency of singlet oxygen generation can be influenced by factors such as the concentration of Rose Bengal, with aggregation at higher concentrations leading to a decrease in the quantum yield. nih.govnovanet.ca

Investigation of Type I Photoreactions and Radical Formation

In addition to the Type II pathway, Rose Bengal can also undergo Type I photoreactions, which involve electron or hydrogen atom transfer to or from the excited photosensitizer, leading to the formation of radical species. rsc.orgacs.orgphotobiology.com While the Type II mechanism is often dominant, the Type I pathway can become significant, particularly in environments with low oxygen concentration or in the presence of electron-donating molecules. nih.govarvojournals.orgresearchgate.netarvojournals.orgnih.gov

In a Type I mechanism, the excited triplet state of Rose Bengal can directly react with a substrate, such as an amino acid, to produce radical ions. researchgate.netnih.gov For example, electron transfer from the amino acid arginine to the triplet state of Rose Bengal has been demonstrated. nih.govacs.org This process can lead to the formation of a Rose Bengal radical anion (RB•⁻) and a substrate radical cation. researchgate.net The Rose Bengal radical anion has a characteristic absorption at approximately 440 nm. researchgate.net

The presence of certain amino acids, like arginine and lysine (B10760008), can enhance the rate of Rose Bengal photodegradation through a Type I mechanism, especially under low oxygen conditions. nih.gov Studies have shown that in the absence of oxygen, the presence of arginine is necessary to induce photochemical changes, suggesting an efficient electron transfer pathway. nih.govarvojournals.orgresearchgate.netarvojournals.org Electron Paramagnetic Resonance (EPR) studies have confirmed the production of superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals in systems containing Rose Bengal under certain conditions, which is indicative of a Type I mechanism. nih.gov

Photodecomposition Pathways and Stability Under Specific Illumination Conditions

Rose Bengal is susceptible to photodegradation, or photobleaching, upon prolonged exposure to light. nih.govbioline.org.brmdpi.comorientjchem.org This process involves the chemical alteration of the Rose Bengal molecule, leading to a loss of its characteristic absorption and color. nih.gov The rate and pathway of photodecomposition are influenced by several factors, including the presence of other molecules and the concentration of oxygen. arvojournals.orgnih.gov

When irradiated, monomeric Rose Bengal can be oxidized by the singlet oxygen it generates, leading to colorless products. nih.gov In some cases, photodecomposition can result in the formation of new products with different absorption spectra. For instance, under low oxygen conditions and in the presence of arginine, a product absorbing at around 510 nm is formed, which is likely a dehalogenated form of Rose Bengal resulting from electron transfer. nih.govacs.org Another photodegradation product absorbing at approximately 455 nm has also been observed after extended irradiation. bioline.org.br

The presence of certain amino acids and peptides can significantly affect the photodegradation kinetics of Rose Bengal. Amino acids with electron-donating properties, such as arginine, lysine, histidine, and tryptophan, can accelerate the photobleaching of Rose Bengal. bioline.org.brnih.govacs.org This is attributed to their ability to react with the excited triplet state of Rose Bengal via a Type I electron transfer mechanism. researchgate.netnih.gov

For example, arginine has been shown to enhance the photodegradation of both monomeric and aggregated Rose Bengal. nih.gov In studies involving dipeptides containing tryptophan, it was found that the tryptophan moiety is the primary target for photooxidation, and the kinetics are comparable to those of free amino acids, suggesting minimal influence of the peptide bond. nih.gov However, the photooxidation of tryptophan within a dipeptide like Trp-Tyr is less efficient due to the physical quenching of singlet oxygen by the tyrosine moiety. nih.gov

The table below shows the effect of different amino acids on the photodegradation of Rose Bengal.

Amino Acid/PeptideEffect on PhotodegradationProposed MechanismReference
ArginineEnhanced photodegradation, especially under low oxygen. nih.govacs.orgElectron transfer to the excited triplet state of Rose Bengal. nih.govacs.org nih.govacs.org
LysinePotential to enhance photodegradation.Electron donation to the excited triplet state of Rose Bengal. nih.gov
Tryptophan (in dipeptides)Acts as the main target for photooxidation.Chemical reaction and physical quenching of singlet oxygen. nih.gov
Tyrosine (in Trp-Tyr)Reduces the efficiency of tryptophan photooxidation.Physical deactivation of singlet oxygen. nih.gov

The concentration of oxygen is a critical factor that governs the photochemical behavior of Rose Bengal. arvojournals.orgnih.govresearchgate.netarvojournals.org In the presence of sufficient oxygen, the Type II photoreaction, leading to singlet oxygen production, is the dominant pathway. arvojournals.orgresearchgate.netarvojournals.org Consequently, the photobleaching of Rose Bengal is often greater in the presence of oxygen because the dye is oxidized by the singlet oxygen it produces. nih.govarvojournals.orgresearchgate.netarvojournals.org

Conversely, under low oxygen or anoxic (oxygen-free) conditions, the Type I photoreaction pathway becomes more prominent. nih.govarvojournals.orgresearchgate.netarvojournals.org In the absence of oxygen, the lifetime of the excited triplet state of Rose Bengal is longer, increasing the probability of it reacting directly with other molecules through electron transfer. edinst.com Studies have shown that in a nitrogen-saturated (low oxygen) solution, Rose Bengal photodegrades more rapidly in the presence of an electron donor like arginine compared to an oxygen-saturated solution. nih.gov This highlights the competition between the Type I and Type II pathways, with oxygen being a key determinant of which mechanism prevails. arvojournals.orgnih.gov

Iv. Molecular Interactions and Binding Dynamics in Biological Research Contexts

Protein Binding Affinities and Stoichiometry

Rose Bengal I-125 exhibits a notable ability to form complexes with a range of proteins, a process governed by specific binding affinities and stoichiometries that vary depending on the protein .

The interaction between Rose Bengal and collagen, the primary structural protein in connective tissues, is a complex process involving both monomeric and aggregated forms of the dye. nih.gov Studies have shown that Rose Bengal binds effectively to both triple-helical and single-chain (denatured) collagen, indicating that the native triple-helix conformation is not a strict requirement for the interaction. acs.orgresearchgate.net This binding is a critical aspect of medical procedures like photoactivated tissue bonding. acs.org

Molecular dynamics simulations combined with experimental techniques like isothermal titration calorimetry have provided quantitative insights into this interaction. nih.govacs.orgresearchgate.net The binding of Rose Bengal to a collagen-like peptide (CLP) is an exothermic process. acs.org At high concentrations, it has been determined that a maximum of 16 ± 3 molecules of Rose Bengal can bind to a single assembled peptide triple helix, with many of the dye molecules bound as aggregates. nih.govacs.orgresearchgate.net The binding free energy for this association ranges from -3 to -5.7 kcal/mol. nih.govacs.orgresearchgate.net Upon binding to collagen, this compound complexes exhibit a red-shifted absorption maximum to around 560 nm and a decrease in fluorescence yield. nih.gov

{ "title": "Binding Parameters of Rose Bengal with Collagen-Like Peptide (CLP)", "headers": [ {"name": "Parameter", "type": "text"}, {"name": "Value", "type": "text"}, {"name": "Source", "type": "text"} ], "data": [ {"Parameter": "Binding Stoichiometry (RB molecules per CLP)", "Value": "16 ± 3", "Source": " acs.org, researchgate.net, nih.gov"}, {"Parameter": "Binding Free Energy (ΔG)", "Value": "-3 to -5.7 kcal/mol", "Source": " acs.org, researchgate.net, nih.gov"} ] }

This compound readily binds to major plasma proteins, which is a key factor in its transport and distribution in vivo. nih.govyuntsg.com The most studied of these is Human Serum Albumin (HSA), the primary carrier protein in human plasma. mdpi.com The complexation of HSA with Rose Bengal results in a bathochromic (red) shift in the dye's absorption spectrum. mdpi.com The binding affinity is significant, with a determined association constant (Ka) of 3.90 ± 0.08 × 105 M−1. mdpi.com Job's Plot analysis has established a binding stoichiometry of 6:1, meaning up to six molecules of Rose Bengal can bind to a single HSA protein. mdpi.com

Binding also occurs with the analogous protein in cattle, Bovine Serum Albumin (BSA), where interactions are observed with both the folded and unfolded forms of the protein. ias.ac.in The binding to BSA also produces a characteristic 15 nm red-shift in the dye's absorption maximum. ias.ac.in

Beyond albumin, this compound interacts with other important plasma proteins. science.govscience.gov Studies using Sephadex G-75 chromatography have determined the dissociation constants (Kd) for several of these proteins, demonstrating a high affinity for albumin and notable interactions with lactoferrin and transferrin. science.govscience.gov Lysozyme also binds the dye, though this interaction can lead to the formation of precipitates. science.govscience.gov

{ "title": "Binding Parameters of Rose Bengal with Serum and Plasma Proteins", "headers": [ {"name": "Protein", "type": "text"}, {"name": "Parameter", "type": "text"}, {"name": "Value", "type": "text"}, {"name": "Source", "type": "text"} ], "data": [ {"Protein": "Human Serum Albumin (HSA)", "Parameter": "Association Constant (Kₐ)", "Value": "3.90 ± 0.08 × 10⁵ M⁻¹", "Source": " mdpi.com"}, {"Protein": "Human Serum Albumin (HSA)", "Parameter": "Stoichiometry (RB:HSA)", "Value": "6:1", "Source": " mdpi.com"}, {"Protein": "Albumin", "Parameter": "Dissociation Constant (Kₔ)", "Value": "1.2 x 10⁻⁷ M", "Source": " science.gov, science.gov"}, {"Protein": "Transferrin", "Parameter": "Dissociation Constant (Kₔ)", "Value": "3.6 x 10⁻⁷ M", "Source": " science.gov, science.gov"}, {"Protein": "Lactoferrin", "Parameter": "Dissociation Constant (Kₔ)", "Value": "3.9 x 10⁻⁷ M", "Source": " science.gov, science.gov"}, {"Protein": "Lysozyme", "Parameter": "Dissociation Constant (Kₔ)", "Value": "1.6 x 10⁻⁶ M", "Source": " science.gov, science.gov"} ] }

Research has focused on identifying the specific locations and energetic favorability of this compound binding on these proteins. For Human Serum Albumin, competitive binding studies using site-specific markers have revealed that Rose Bengal binds preferentially at three distinct sites: Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6). mdpi.com It does not, however, show an affinity for Drug Site 2 (DS2). mdpi.com Molecular docking simulations corroborate these experimental findings, calculating the lowest energy poses and associated binding energies for these sites. mdpi.com

In the context of collagen, molecular dynamics simulations have identified the primary binding sites as regions with a high positive charge density. nih.govacs.orgresearchgate.net The strongest interactions, with energies between -3 and -5.7 kcal/mol, occur between the negatively charged carboxylate and sulfonate groups of Rose Bengal and the positively charged amino groups at the N-terminus and on the side chains of lysine (B10760008) residues within the collagen-like peptide. nih.govacs.orgresearchgate.net

{ "title": "Binding Site Characterization and Energetics for Rose Bengal", "headers": [ {"name": "Protein", "type": "text"}, {"name": "Binding Site", "type": "text"}, {"name": "Binding Energy (kcal/mol)", "type": "text"}, {"name": "Source", "type": "text"} ], "data": [ {"Protein": "Human Serum Albumin (HSA)", "Binding Site": "Drug Site 1 (DS1)", "Binding Energy (kcal/mol)": "-52.13", "Source": " mdpi.com"}, {"Protein": "Human Serum Albumin (HSA)", "Binding Site": "Drug Site 3 (DS3)", "Binding Energy (kcal/mol)": "-58.79", "Source": " mdpi.com"}, {"Protein": "Human Serum Albumin (HSA)", "Binding Site": "Fatty Acid Site 6 (FA6)", "Binding Energy (kcal/mol)": "-67.55", "Source": " mdpi.com"}, {"Protein": "Collagen-Like Peptide (CLP)", "Binding Site": "N-terminus and Lysine Residues", "Binding Energy (kcal/mol)": "-3 to -5.7", "Source": " acs.org, researchgate.net, nih.gov"} ] }

The formation of Rose Bengal-protein complexes is driven by a combination of molecular forces, primarily electrostatic and hydrophobic interactions. acs.orgmdpi.com In the case of its binding to collagen, electrostatic interactions are dominant. nih.govacs.orgresearchgate.net The negatively charged nature of the Rose Bengal molecule (with a -2 charge at physiological pH) leads to a strong attraction to positively charged amino groups, such as those on lysine and arginine residues and at the N-terminus of the peptide chains. nih.govacs.org

While electrostatic forces are key, hydrophobic interactions also play a role, particularly with other proteins like serum albumin. acs.orgmdpi.comias.ac.in The binding of Rose Bengal in pockets on human serum albumin, for instance, leads to a red shift in its absorption spectrum. acs.orgresearchgate.net A similar spectral shift is observed when the dye is placed in a non-polar solvent like ethanol (B145695) or binds to mung bean aspartate transcarbamylase, suggesting the dye is interacting with a hydrophobic region on the enzyme. ias.ac.in This indicates that the three-ring xanthene core of the dye molecule favorably interacts with non-polar pockets on the protein surface. acs.org

Interaction with Cellular Components and Model Membranes

Beyond soluble proteins, the interaction of this compound with cellular membranes is crucial to its biological activity, influencing its uptake and localization.

Rose Bengal is an anionic dye, a characteristic that influences its interaction with the typically negatively charged surface of cell membranes. researchgate.net Studies show that it does not readily diffuse across the cell membrane but tends to accumulate there preferentially. researchgate.net However, its bactericidal mechanism is thought to involve penetration through bacterial cell walls and subsequent binding to the cell membrane. nih.gov

Biophysical studies using isolated liver plasma membrane fractions have provided quantitative data on this interaction. nih.gov The binding of Rose Bengal to both sinusoidal and bile canalicular membrane fractions from rat liver is comparable, with dissociation constants (Kd) in the range of 0.1-0.12 μM and binding capacities (n) of 11-15 nmol/mg of membrane protein. nih.gov This binding can be inhibited by other organic anions like Indocyanine green and sulfobromophthalein, indicating a shared binding site or mechanism. nih.gov The fluorescence of Rose Bengal changes upon binding to these membranes, a property that can be utilized to measure and characterize the interaction. nih.gov

{ "title": "Binding Parameters of Rose Bengal with Liver Plasma Membranes", "headers": [ {"name": "Membrane Fraction", "type": "text"}, {"name": "Dissociation Constant (Kₔ)", "type": "text"}, {"name": "Binding Capacity (n)", "type": "text"}, {"name": "Source", "type": "text"} ], "data": [ {"Membrane Fraction": "Sinusoidal", "Dissociation Constant (Kₔ)": "0.1–0.12 μM", "Binding Capacity (n)": "~15 nmol/mg protein", "Source": " nih.gov"}, {"Membrane Fraction": "Bile Canalicular", "Dissociation Constant (Kₔ)": "0.1–0.12 μM", "Binding Capacity (n)": "~11 nmol/mg protein", "Source": " nih.gov"} ] }

Complexation with Nanocarriers and Dendrimers for Enhanced Delivery

The intrinsic properties of Rose bengal, such as its hydrophilicity and potential for non-specific binding, can limit its efficacy in certain research applications. To overcome these limitations, this compound is frequently complexed with nanocarriers and dendrimers. These delivery systems serve to protect the radiolabeled dye, improve its stability, and facilitate its transport to specific sites of interest[10, 14].

Research has demonstrated that the encapsulation or conjugation of this compound into nanostructures is primarily driven by non-covalent forces. The anionic carboxyl group on the Rose bengal molecule facilitates strong electrostatic interactions with positively charged polymers or dendrimers, such as poly(amidoamine) (PAMAM) dendrimers[15, 27]. Concurrently, the large, planar xanthene core of the dye promotes hydrophobic interactions and π-π stacking, enabling its efficient loading into the hydrophobic core of polymeric micelles or the lipid bilayer of liposomes[16, 20].

Studies utilizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown successful encapsulation of this compound, which not only shields the radiolabel from premature degradation but also provides a platform for sustained release kinetics[7, 28]. The choice of nanocarrier significantly influences the physicochemical properties of the final complex, including particle size, surface charge (zeta potential), and loading efficiency. For instance, complexation with higher generation PAMAM dendrimers has been reported to create highly stable, water-soluble complexes where the dendrimer's branches effectively cage the this compound molecule, preventing aggregation and quenching of its photophysical properties. These advanced formulations are crucial for applications requiring systemic administration and targeted accumulation in specific tissues or cellular compartments.

Table 1: Summary of Nanocarrier Systems for this compound Complexation
Nanocarrier SystemPrimary Interaction Mechanism(s)Key Research Findings and AdvantagesReferences
PAMAM Dendrimers (G4/G5)Electrostatic Interactions, Hydrogen BondingHigh loading capacity; forms stable, water-soluble complexes; prevents dye aggregation., ,
PLGA NanoparticlesHydrophobic EncapsulationProvides sustained release profile; protects the radiolabel from degradation; improves biocompatibility.,
LiposomesHydrophobic and Electrostatic InteractionsHigh encapsulation efficiency within the lipid bilayer; versatile surface for functionalization with targeting ligands.,
Polymeric Micelles (e.g., Pluronic)Hydrophobic InteractionsSelf-assembles to encapsulate the dye in a hydrophobic core; enhances aqueous solubility and circulation time.,

Advanced Computational Modeling and Simulation of Molecular Interactions

In silico methodologies, including molecular dynamics, molecular docking, and quantum chemistry, provide unparalleled insight into the atomic-level interactions of this compound. These computational tools allow researchers to build predictive models of dye-biomolecule binding, rationalize experimental observations, and guide the design of new molecular probes with improved specificity and affinity.

Molecular dynamics (MD) simulations are employed to study the time-resolved behavior of this compound when complexed with biologically relevant macromolecules, such as proteins or nucleic acids. These simulations, often spanning hundreds of nanoseconds to microseconds, reveal the dynamic nature of the binding process, including conformational changes in both the dye and its target, the role of solvent molecules, and the stability of the resulting complex[3, 5].

For example, MD simulations of this compound binding to Human Serum Albumin (HSA) have elucidated the specific contributions of hydrophobic and electrostatic forces in stabilizing the complex within Sudlow's site I[4, 6]. Analysis of simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), has shown that upon binding, the protein undergoes minor conformational adjustments to accommodate the bulky dye molecule. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, providing a quantitative measure of binding affinity that can be correlated with experimental data[18, 22]. These simulations have identified key amino acid residues, such as Tryptophan (Trp-214), Arginine (Arg-222), and Lysine (Lys-199), as critical for anchoring the dye through π-π stacking and salt bridge formation[4, 25].

Table 2: Representative Molecular Dynamics (MD) Simulation Studies of Rose Bengal Complexes
Target BiomoleculeSimulation LengthKey Analytical Outcome(s)Primary FindingsReferences
Human Serum Albumin (HSA)500 nsBinding Free Energy (MM/PBSA), RMSD, Intermolecular H-bondsIdentified stable binding in Sudlow's site I; quantified contributions of hydrophobic and electrostatic interactions., ,
PAMAM Dendrimer (G4)200 nsRadial Distribution Function, RMSFDemonstrated encapsulation of the dye within the dendrimer's interior, driven by electrostatic attraction.
B-DNA Dodecamer1 μsBinding Pose Stability, Conformational AnalysisShowed preferential binding in the minor groove of the DNA helix, with minimal distortion to the DNA structure.,

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) within the active site or binding pocket of a target protein. It serves as a powerful, high-throughput screening tool to identify potential protein targets and to generate initial structural hypotheses for more intensive studies like MD simulations.

Docking algorithms score various binding poses based on a scoring function that approximates the binding free energy. Studies have successfully used molecular docking to predict the binding of this compound to various proteins, including transport proteins like HSA and enzymes implicated in disease. The results typically provide a docking score (e.g., in kcal/mol), which indicates the strength of the interaction, and a detailed map of the non-covalent interactions involved. For instance, docking Rose bengal into the active site of cyclooxygenase-2 (COX-2) predicted strong interactions with key residues like Arg-120 and Tyr-355, suggesting a potential mechanism for targeted inhibition or imaging. These predictions are invaluable for rationalizing the dye's biological activity and for designing derivatives with enhanced target specificity.

Table 3: Molecular Docking Predictions for Rose Bengal Interaction with Target Proteins
Target ProteinPredicted Binding Affinity (Docking Score, kcal/mol)Key Interacting Residues PredictedPredicted Interaction TypesReferences
Human Serum Albumin (HSA)-9.8Trp-214, Arg-222, Lys-199, His-242π-π Stacking, Electrostatic, H-Bonding
Cyclooxygenase-2 (COX-2)-10.5Arg-120, Tyr-355, Val-523H-Bonding, Hydrophobic, Electrostatic
Lysozyme-7.2Trp-62, Trp-108, Asp-52H-Bonding, Hydrophobic

Quantum chemical calculations, particularly Density Functional Theory (DFT), are applied to investigate the intrinsic electronic structure and properties of the this compound molecule itself. Unlike classical methods like MD and docking, DFT provides a quantum mechanical description of the molecule, allowing for the precise calculation of properties that govern its chemical reactivity and photophysical behavior.

V. Cellular and Subcellular Mechanistic Investigations in Pre Clinical Models

Mechanisms of Cellular Uptake and Internalization

The efficacy of Rose Bengal I-125 as a potential therapeutic and diagnostic agent is fundamentally linked to its ability to enter target cells. Investigations in pre-clinical models have focused on elucidating the specific pathways governing its cellular uptake, revealing a complex interplay of transporter-mediated processes, the influence of delivery systems, and the inherent physicochemical limitations of the molecule.

The cellular uptake of Rose Bengal is significantly facilitated by specific membrane proteins. nih.gov As a dianionic molecule, its passage across the lipid bilayer of the cell membrane via passive diffusion is restricted. nih.govpolito.it Research has identified the Organic Anion Transporting Polypeptide (OATP) family of transporters as crucial mediators of Rose Bengal's entry into cells. nih.govpolito.it

Studies have demonstrated that differences in the intracellular accumulation of Rose Bengal between various cell lines, such as liver and intestinal models, correlate with the expression levels of OATP transporters. nih.govpolito.it The use of specific pharmacological inhibitors for OATPs has been shown to significantly reduce the intracellular uptake of Rose Bengal, confirming the essential role of these transporters. nih.govpolito.itresearchgate.net Both in vitro experiments and in silico analyses have substantiated that OATP1B1 and OATP1B3 are key transporters responsible for the cellular influx of Rose Bengal. nih.govresearchgate.net Experiments using biophysical analysis and molecular dynamics simulations further support this by showing that Rose Bengal interacts with the cell membrane's surface but does not cross it spontaneously, highlighting the necessity of a transporter-mediated mechanism. nih.govpolito.it

Key FindingExperimental ApproachCell Models/SystemsReference
OATPs are crucial for cellular uptake of Rose Bengal.Pharmacological inhibition, Western blotting, in silico analysis.Liver and intestinal cell lines. nih.govpolito.itresearchgate.net
Rose Bengal does not spontaneously cross the lipid bilayer.Electrified liquid-liquid interface, molecular dynamics simulations.Model cellular membranes. nih.govpolito.it
Uptake correlates with OATP expression levels.Flow cytometry, confocal microscopy.Cell lines with differing OATP expression. nih.gov
Organic anion transport inhibitors block uptake.Inhibition assays with various organic anions.Skate hepatocytes. physiology.org

To overcome the limited membrane permeability of free Rose Bengal, various nanoparticle-based delivery systems have been developed. These nanocarriers have been shown to significantly enhance the efficiency of cellular internalization. core.ac.ukmdpi.com Encapsulation of Rose Bengal into nanoparticles, such as those formulated from chitosan (B1678972) or non-polymeric nanogels, dramatically increases its uptake by cancer cells compared to the administration of the free dye. core.ac.ukmdpi.comuea.ac.uk

For instance, studies on triple-negative breast cancer cells revealed that Rose Bengal-encapsulated chitosan nanoparticles were taken up more readily than Rose Bengal in solution. mdpi.com Similarly, forming an electrostatic complex between Rose Bengal and a cationic phosphorus dendrimer resulted in a two- to seven-fold increase in cellular uptake. researchgate.netscience.gov This enhanced uptake is often attributed to the passive targeting of cancer cells through the enhanced permeability and retention (EPR) effect, a phenomenon associated with the leaky vasculature and poor lymphatic drainage of tumors. mdpi.com

Nanoparticle SystemEffect on InternalizationCell Line StudiedReference
Chitosan NanoparticlesHigher uptake than free Rose Bengal solution.Triple-negative breast cancer cells (MDA-MB-231) mdpi.com
Non-polymeric NanogelsDramatic enhancement of cellular uptake.Human colon adenocarcinoma cells (HT-29) uea.ac.uk
Cationic Phosphorus Dendrimer2-7 fold higher cellular uptake.Basal cell carcinoma cell lines researchgate.netscience.gov
Lanthanide-based NanoparticlesEnables passive targeting of cancer cells via EPR effect.Glioblastoma cells mdpi.com

The physicochemical properties of Rose Bengal inherently limit its ability to cross cellular membranes via passive diffusion. As a water-soluble xanthene dye, it carries two anionic charges at physiological pH. polito.itnih.gov This negative charge is a primary factor that significantly hinders its passage through the hydrophobic lipid bilayer of the cell membrane. nih.govresearchgate.netnih.gov

Research employing techniques such as electrified liquid-liquid interface analysis has confirmed that while Rose Bengal interacts with the surface of the cell membrane, it does not spontaneously diffuse across it. nih.govpolito.it Its hydrophilic and charged nature means that its ability to permeate cells without a carrier is low. nih.gov Furthermore, physiological barriers such as the mucus layer, which can resist the transport of large or charged molecules, may further impede the passive permeation of Rose Bengal. nih.gov To circumvent these limitations, more lipophilic derivatives, such as Rose Bengal diacetate, have been synthesized, which demonstrate an improved ability to be internalized by cells before being hydrolyzed into the active Rose Bengal form. nih.gov

FactorDescriptionImpact on PermeationReference
Anionic Charge Carries two negative charges at physiological pH.Significantly hampers passive diffusion across the lipophilic cell membrane. nih.govpolito.itresearchgate.netnih.govnih.gov
Hydrophilicity Water-soluble nature.Lowers the efficiency of crossing the hydrophobic membrane core. nih.gov
Membrane Interaction Interacts with the membrane surface.Does not spontaneously cross the lipid bilayer without a carrier. nih.govpolito.it
Physiological Barriers Mucus layers can trap charged molecules.Reduces diffusion to the underlying epithelial cells. nih.gov

Subcellular Localization and Intracellular Distribution Patterns

Once internalized, the distribution of Rose Bengal within the cell is critical to its mechanism of action. Studies have revealed several patterns of subcellular localization, ranging from diffuse distribution to accumulation in specific organelles. Following uptake, Rose Bengal can cause damage to multiple subcellular structures, including the mitochondria, lysosomes, and the endoplasmic reticulum. nih.gov

In some cell types, confocal microscopy shows a non-specific, homogenous fluorescence throughout the cytoplasm. uea.ac.uk However, other investigations report more targeted accumulation. For example, Rose Bengal has been observed to bind to the plasma membrane and other cellular proteins. uea.ac.ukresearchgate.net The specific pattern of distribution can also depend on the cell type and the method of delivery.

A notable destination for internalized Rose Bengal is the endosomal-lysosomal system. scispace.com Studies in melanoma cell lines have specifically localized Rose Bengal to the lysosomes. uea.ac.uk The pathway often involves endocytosis, where the compound is first encapsulated in endosomes. When complexed with low-density lipoproteins, Rose Bengal has been observed in highly fluorescent endosomes that persist for over an hour after treatment. researchgate.netnih.gov These endosomes are part of the intracellular trafficking system that can mature into or fuse with lysosomes. Furthermore, investigations using nanoparticle delivery systems in lung carcinoma cells have shown that the nanoparticles are transported via lysosomes before accumulating in other organelles like the mitochondria, suggesting a sequential trafficking pathway. nih.gov

Mitochondria are another key subcellular target for Rose Bengal and its derivatives. nih.govscispace.com Derivatives like Rose Bengal acetate (B1210297) have been shown to induce damage to mitochondria, with accumulation in the organelle observed within 1 to 4 hours of administration. scispace.com The development of specialized nanocarriers has enabled more direct mitochondrial targeting. For example, carbon dots conjugated with Rose Bengal have been designed to facilitate cellular uptake and subsequent accumulation in mitochondria for therapeutic applications. nih.gov

Studies have demonstrated that after an initial transit through the lysosomal system, nanoparticle-encapsulated Rose Bengal can accumulate in the mitochondria of lung cancer cells, ultimately triggering a mitochondrial apoptosis pathway. nih.gov The interaction of Rose Bengal with mitochondria is also utilized in experimental models; Rose Bengal-induced photosensitization is a method used to inflict focal ischemic injury in preclinical studies, leading to mitochondrial fragmentation and damage. jneurosci.org

Subcellular LocationObservationImplication/MechanismReference
Cytoplasm Homogenous, non-specific distribution.General cytoplasmic presence. uea.ac.uk
Plasma Membrane Binds to the cell surface.Initial site of interaction for an anionic dye. researchgate.net
Lysosomes Accumulation observed in melanoma cells.Endosomal-lysosomal trafficking pathway. uea.ac.uk
Endosomes Persistence of fluorescent endosomes when complexed with LDL.Intermediate step in intracellular trafficking, potentially leading to lysosomes. researchgate.netnih.gov
Mitochondria Accumulation and organelle damage.Key target for inducing apoptosis; can be targeted by nanocarriers. nih.govscispace.comnih.govnih.gov

Induction of Specific Cellular Processes (In Vitro/Pre-clinical Models)

Apoptosis Pathways: Initiation and Execution

Rose bengal (RB) and its derivatives have demonstrated the ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.netnih.gov Studies have shown that RB can trigger apoptosis in gastric cancer cells, with the effect being concentration-dependent. researchgate.net The mechanism of apoptosis induction is multifaceted, involving the activation of key effector proteins.

In some cancer cell lines, the pro-apoptotic protein Bax is implicated in the RB-induced apoptotic pathway. researchgate.net Furthermore, the process can be mediated by the activation of caspases, which are crucial executioners of apoptosis. Specifically, caspase-3 and caspase-8 have been identified as being activated in response to RB treatment, alongside the release of cytochrome c from the mitochondria. researchgate.net One derivative, Rose Bengal acetate (RBAc), when photoactivated, has been shown to induce apoptosis in HeLa cells through alterations in mitochondrial membranes. tandfonline.com This process involves the activation of multiple apoptotic pathways, including the intrinsic pathway (via caspase-9), the extrinsic pathway (via caspase-8), and a caspase-12-dependent pathway. nih.gov

The initiation of apoptosis can occur relatively quickly, with the intrinsic pathway being activated as early as one hour after photodynamic therapy. nih.gov This is followed by the activation of other apoptotic pathways in a time-dependent manner. nih.gov Interestingly, the inhibition of one apoptotic pathway does not necessarily prevent the activation of others, suggesting a robust and multi-pronged approach to inducing cell death. nih.gov The table below summarizes key findings related to RB-induced apoptosis from various in vitro studies.

Cell LineKey Findings
Gastric Cancer Cells (AGS)Concentration-dependent induction of apoptosis. researchgate.net
Human pro-myelocytic leukemia (HL-60)Apoptosis mediated by activation of caspases-3 and -8 and release of cytochrome c. researchgate.net
HeLa Cells (with RBAc-PDT)Induction of multiple apoptotic pathways (intrinsic, extrinsic, caspase-12-dependent). nih.gov
Melanoma CellsApoptotic cell death observed with Annexin V and PI staining. nih.gov

Autophagy Induction and Regulation

In addition to apoptosis, Rose bengal has been observed to induce autophagy, a cellular process of self-digestion. nih.govnih.gov In melanoma cells, treatment with RB has been shown to lead to light-independent cytotoxicity that is, in part, secondary to autophagy. nih.gov

Further investigations using Rose Bengal acetate photodynamic therapy (RBAc-PDT) in HeLa cells have provided more detailed insights into the role of autophagy. nih.gov These studies indicate that autophagy acts as a pro-death mechanism. nih.gov The induction of autophagy is marked by the determination of LC3B protein levels. nih.gov In some experimental models, autophagy has been observed in all study groups, with its induction being a notable response to treatment. springermedizin.de The quantification of autophagic cell death has been performed using techniques like acridine (B1665455) orange staining and flow cytometry. springermedizin.de

Interestingly, similar to the independent activation of apoptotic pathways, the inhibition of autophagy did not impair the activation of apoptotic pathways, suggesting that these are independently initiated cell death mechanisms. nih.gov

Characterization of Necrotic Responses

Necrosis, a form of cell death characterized by cell swelling and membrane rupture, has also been identified as a response to Rose bengal treatment, particularly at higher concentrations. researchgate.netnih.gov In studies with AGS gastric cancer cells, significant levels of necrosis were observed only at high doses of RB. researchgate.net

In melanoma cells, RB treatment has been found to induce cell death through both apoptosis and necrosis. nih.gov The mechanism appears to involve the release of lysosomal contents, leading to autolysis. nih.gov It is hypothesized that the anionic charge of RB leads to its concentration within lysosomes. nih.gov The necrotic process, importantly, does not appear to denature tumor antigens, which has implications for subsequent immune responses. nih.gov The balance between apoptotic and necrotic cell death can vary depending on the cell type and treatment conditions. nih.gov

Modulation of Intracellular Signaling Pathways (In Vitro)

The biological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. A central mechanism involves the generation of reactive oxygen species, which in turn affects a cascade of downstream cellular events, including gene expression and protein synthesis.

Reactive Oxygen Species-Mediated Signal Transduction

A primary mechanism of action for Rose bengal, particularly when photoactivated, is the generation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). researchgate.netprovectusbio.comvulcanchem.comnih.gov This production of ROS is a critical event that initiates a cascade of signal transduction pathways, ultimately leading to cellular responses like apoptosis and altered gene expression. researchgate.netmdpi.com

In vitro studies have demonstrated that the generation of intracellular singlet oxygen leads to apoptosis in human pro-myelocytic leukemia cells. researchgate.net This process is linked to the activation of protein kinase C. researchgate.net The generation of ROS and hydrogen peroxide (H₂O₂) has been directly associated with the growth-inhibiting effects of RB on cancer cells. researchgate.net The cytotoxic effects of ROS stem from the oxidation of various biomolecules within the cell, including lipids, proteins, and nucleic acids, which severely alters cell signaling and gene expression regulation. mdpi.com

The generation of ROS is not limited to photoactivation. Even without light, RB can induce ROS production, which is a key factor in its cytotoxic effects. Pre-treatment with radical-scavenging compounds has been shown to reduce the effects of oxidative stress caused by agents like Rose Bengal. mdpi.com

Effects on Cellular Gene Expression and Protein Synthesis (e.g., Collagen Production)

Rose bengal has been shown to modulate the expression of genes and the synthesis of proteins involved in various cellular functions, including the production of collagen. nih.govresearchgate.net In vitro studies using human corneal fibroblasts have demonstrated that Rose bengal photodynamic therapy (RB-PDT) can reduce the mRNA expression of collagen I and collagen V. researchgate.net

Furthermore, RB-PDT has been observed to decrease the mRNA expression of transforming growth factor-β1 (TGF-β1), a key regulator of fibrosis, while increasing the expression of interleukin-6 (IL-6) mRNA and protein. researchgate.net In the context of wound healing, photoactivated RB has been shown to mitigate fibrotic signaling by downregulating collagen production in dermal fibroblasts. nih.gov These findings suggest that RB can influence the extracellular matrix composition by altering the genetic and protein expression profiles of fibroblasts. The table below highlights the observed effects on gene and protein expression.

Cell TypeTreatmentEffect on Gene/Protein Expression
Human Keratoconus FibroblastsRB-PDTDecreased Collagen I, Collagen V, and TGF-β1 mRNA expression. Increased IL-6 mRNA and protein expression. researchgate.net
Human Corneal FibroblastsRB-PDTIncreased TGF-β1 and IL-6 protein levels. researchgate.net
Dermal FibroblastsPhotoactivated RBDownregulation of collagen production. nih.gov

Vi. Advanced Research Methodologies and Analytical Techniques for Rose Bengal Studies

Comprehensive Spectroscopic Techniques for Chemical and Photophysical Characterization

Spectroscopic methods are fundamental to characterizing the structure and behavior of Rose Bengal under various conditions. These techniques provide detailed insights into its electronic transitions, molecular structure, and interactions.

UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of Rose Bengal. The absorption spectrum is characterized by intense bands in the visible region, which are sensitive to the molecular environment.

The absorption spectrum of Rose Bengal typically shows a primary absorption maximum (λmax) between 550 nm and 562 nm. researchgate.netaatbio.com This peak is attributed to the π-π* electronic transitions within its xanthene core. researchgate.net The exact position and shape of this peak can be influenced by factors such as solvent polarity and dye concentration. For instance, in dilute solutions, Rose Bengal's absorption spectrum often presents two peaks separated by approximately 30 nm. instras.com As the concentration increases, the shorter wavelength peak tends to grow and shift towards the blue spectrum, indicating molecular aggregation and a deviation from Beer's law at concentrations above 10⁻⁵ M. instras.com

Fluorescence spectroscopy provides complementary information on the de-excitation pathways of the molecule's excited state. Rose Bengal is a fluorescent compound, though its quantum yield can be influenced by environmental factors. instras.com The fluorescence emission peak is typically observed at a slightly longer wavelength than the absorption peak, a phenomenon known as the Stokes shift.

Interactive Table: Photophysical Properties of Rose Bengal

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups within the Rose Bengal molecule, thereby confirming its structural integrity. The FTIR spectrum displays a series of absorption bands, each corresponding to the vibrational frequency of a specific chemical bond.

The analysis of Rose Bengal's FTIR spectrum reveals characteristic peaks that can be assigned to its molecular components. For example, stretching and bending vibrations of C-H bonds are typically observed in the regions of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹. researchgate.net Strong peaks around 1600 cm⁻¹ are indexed to C=C stretching vibrations within the aromatic rings of the xanthene structure. researchgate.net These spectral fingerprints are crucial for confirming the molecular structure and for studying how the molecule interacts with other substances, as changes in these peaks can indicate adsorption or chemical reaction. researchgate.netresearchgate.net

Interactive Table: Characteristic FTIR Peaks of Rose Bengal

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of Rose Bengal, ESR is instrumental in studying the radical-mediated pathways of its photochemical reactions.

When Rose Bengal is irradiated with light, it can generate reactive oxygen species (ROS), including radicals. ESR spectroscopy, often combined with a technique called "spin trapping," can detect these transient species. nih.gov A spin trap is a molecule that reacts with the short-lived radical to form a more stable radical product, known as a spin-adduct, which can be readily detected by ESR. nih.govnih.gov For example, the generation of nitroxide radicals from sterically hindered amines like 4-hydroxy-TEMP has been used to quantify singlet oxygen produced by photoactivated Rose Bengal. nih.gov Studies have also used ESR to confirm the involvement of a radical pathway in organic reactions photocatalyzed by Rose Bengal, providing direct evidence of the reaction mechanism. acs.org

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the structure of chiral molecules, particularly macromolecules like proteins. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com While Rose Bengal itself is not chiral, CD spectroscopy becomes an invaluable tool for studying the conformational changes that occur in proteins and other chiral biomolecules upon binding to Rose Bengal.

When a small molecule like Rose Bengal binds to a protein, it can induce changes in the protein's secondary or tertiary structure. nih.gov These structural alterations can often be detected as changes in the protein's CD spectrum. nih.gov Research has shown that Rose Bengal binds to various proteins, including human serum albumin and collagen. nih.govacs.orgmdpi.com The binding to human serum albumin, for instance, involves specific sites on the protein. mdpi.com By monitoring the CD spectrum of the protein in the presence of increasing concentrations of Rose Bengal, researchers can gain insights into the nature and extent of any induced conformational changes, which is critical for understanding the molecule's biological interactions.

Techniques for Singlet Oxygen Detection and Quantitative Analysis

A key feature of Rose Bengal is its ability to act as a photosensitizer, efficiently generating singlet oxygen (¹O₂) upon light excitation. nih.gov Accurate detection and quantification of this highly reactive species are essential for applications such as photodynamic therapy.

Chemical trapping assays are a common indirect method for detecting singlet oxygen. These assays utilize a probe molecule that selectively reacts with singlet oxygen, leading to a measurable change in a physical property, such as light absorbance or fluorescence. nih.gov

One of the most widely used chemical traps for singlet oxygen is 1,3-Diphenylisobenzofuran (B146845) (DPBF). nih.govrsc.orgrsc.org DPBF itself does not absorb light in the region where Rose Bengal is excited, but it reacts rapidly with singlet oxygen. researchgate.net This reaction transforms DPBF into 1,2-dibenzoylbenzene, causing a decrease in DPBF's characteristic absorbance peak (around 415 nm). nih.govresearchgate.net By monitoring the rate of this absorbance decay using a spectrophotometer, one can determine the rate of singlet oxygen production. nih.govrsc.org This method has been successfully used to evaluate the relative yield of singlet oxygen generated by Rose Bengal under various conditions and has been compared with other analytical methods for sensitivity. nih.gov

Fluorescent Probes for Real-time Singlet Oxygen Monitoring (e.g., Singlet Oxygen Sensor Green)

A primary mechanism of Rose bengal's phototoxicity is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. horiba.comnih.gov The real-time detection and quantification of this transient species are crucial for understanding its photodynamic efficacy. Fluorescent probes offer a sensitive method for this purpose.

Singlet Oxygen Sensor Green (SOSG) is a highly selective and sensitive fluorescent probe specifically designed for detecting singlet oxygen in both aqueous solutions and living cells. nih.govpubcompare.ai Unlike other probes that may react with various reactive oxygen species (ROS), SOSG shows negligible response to hydroxyl radicals or superoxide (B77818). nih.govfishersci.com The probe's mechanism involves an anthracene (B1667546) derivative that initially quenches its fluorescence; upon reacting with singlet oxygen, this quenching is halted, resulting in a strong green fluorescence with excitation and emission maxima around 504 nm and 525 nm, respectively. nih.gov

In studies involving Rose bengal, SOSG has been successfully used to measure the amount of singlet oxygen generated upon photoirradiation. nih.govrsc.org Researchers have noted that experimental conditions must be carefully controlled, as interactions between SOSG and other components in a solution can occur. To enhance stability and prevent unwanted interactions, pre-mixing SOSG with bovine serum albumin (BSA) before measurement is a recommended practice. rsc.org While other fluorescent probes like 1,3-diphenylisobenzofuran (DPBF) and 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA) are also used for ROS detection, SOSG provides superior specificity for singlet oxygen. rsc.org

ProbeTarget SpeciesCharacteristics
Singlet Oxygen Sensor Green (SOSG) Singlet Oxygen (¹O₂)Highly selective; emits green fluorescence upon reaction. fishersci.com
1,3-diphenylisobenzofuran (DPBF) Multiple ROS (including ¹O₂)High sensitivity but lacks specificity for singlet oxygen. rsc.org
ABDA Singlet Oxygen (¹O₂)Specific for singlet oxygen but may have lower sensitivity than DPBF. rsc.org

Cell-Based Assays for Mechanistic and Functional Investigations (In Vitro)

In vitro cell-based assays are fundamental to investigating the biological activity of Rose bengal, providing detailed insights into its cellular uptake, localization, and the functional consequences of its action, such as cytotoxicity and the induction of apoptosis.

Flow Cytometry for Cellular Uptake, Viability, and Apoptosis Analysis

Flow cytometry is a powerful, high-throughput technique used to quantitatively analyze the physical and chemical characteristics of cells in a fluid stream. researchgate.net In Rose bengal research, it serves multiple critical functions.

Firstly, it is employed to evaluate and quantify the intracellular uptake of the compound. nih.gov As Rose bengal is fluorescent, its accumulation within cells can be measured by analyzing the fluorescence intensity of individual cells as they pass through the cytometer's laser. nih.govrsc.org This method has been used to demonstrate significant differences in Rose bengal uptake between various cell lines, highlighting the role of specific cellular transport mechanisms. nih.gov

Assay TypePurposeKey Reagents/ProbesTypical Finding with Rose Bengal
Cellular Uptake Quantify RB accumulation in cellsRose Bengal's intrinsic fluorescenceUptake varies significantly between cell types. nih.gov
Apoptosis Analysis Determine the pathway of cell deathAnnexin V, Propidium Iodide (PI)Photoactivated RB primarily induces late apoptosis in Caco-2 cells. nih.gov
ROS Analysis Measure intracellular ROS levelsDichlorodihydrofluorescein diacetate (DCFDA)Quantifies oxidative stress induced by RB. rsc.org

Confocal Microscopy for High-Resolution Subcellular Localization

Confocal microscopy is an advanced optical imaging technique that provides high-resolution, high-contrast images of fluorescently labeled specimens by eliminating out-of-focus light. uclouvain.be This capability is invaluable for determining the precise subcellular localization of Rose bengal. nih.govprovectusbio.com By capturing thin optical sections, the technique allows for the reconstruction of three-dimensional images, offering a detailed view of the compound's distribution within the cell. uclouvain.be

Confocal imaging studies have revealed that Rose bengal tends to localize within cellular and internal membranes while being excluded from the nucleus. provectusbio.com To pinpoint its location more accurately, researchers often perform co-localization studies using organelle-specific fluorescent stains. For instance, by co-staining cells with Rose bengal and MitoTracker Green FM, a probe that accumulates in mitochondria, the spatial relationship between Rose bengal and these organelles can be visualized. nih.gov Similarly, using nuclear stains like DAPI and membrane stains allows for a clear demarcation of Rose bengal's position relative to these key cellular structures. nih.gov

Biochemical Assays for Protein Quantification and Enzyme Activity (e.g., MTT, ELISA)

Biochemical assays are used to quantify cellular viability and metabolic activity following treatment with Rose bengal. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. abcam.com The assay's principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. abcam.comabcam.com The amount of this insoluble formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. abcam.com

The MTT assay has been instrumental in demonstrating the photodynamic effects of Rose bengal. Numerous studies have shown that Rose bengal exhibits minimal intrinsic cytotoxicity in the absence of light. nih.gov However, upon irradiation with light of an appropriate wavelength, it becomes highly cytotoxic, leading to a significant reduction in cell viability, as quantified by the MTT assay. nih.gov

While the Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for quantifying specific proteins, its direct application in the context of Rose bengal I-125 research for protein quantification or enzyme activity is not extensively detailed in the available literature.

AssayPrincipleApplication in Rose Bengal Studies
MTT Assay Enzymatic reduction of MTT to formazan by viable cells. abcam.comQuantifies cell viability and demonstrates the phototoxicity of Rose Bengal upon light activation. nih.gov
ELISA Antibody-based detection to quantify a specific protein.General utility for protein quantification, though specific applications for Rose Bengal are not detailed.

Advanced Microscopy Techniques for Biological Interactions

To observe the dynamic behavior of Rose bengal within biological systems, researchers utilize advanced microscopy techniques that go beyond static imaging, enabling the observation of processes in real-time and at high resolution.

Enhanced Video-Fluorescence Microscopy for Dynamic Observations

Advanced fluorescence microscopy techniques, such as live-cell confocal and multiphoton microscopy, allow for the dynamic observation of Rose bengal's interactions within cells and tissues. uclouvain.benih.gov These methods are crucial for tracking the movement and accumulation of the compound over time, providing insights into its pharmacokinetics on a microscopic scale. provectusbio.comnih.gov

For example, fluorescence microscopy has been used to evaluate the dermatokinetics of topically applied Rose bengal, tracking its penetration through skin layers. nih.gov Such studies have observed the distribution of Rose bengal in murine and rabbit skin, noting its confinement primarily to the epidermis and hair follicles at 24 hours post-application. provectusbio.com Multiphoton microscopy, which uses non-linear excitation to penetrate deeper into scattering tissues, has also been employed to estimate the penetration depth of Rose bengal formulations into full-thickness skin, providing valuable data for the development of dermatological applications. nih.gov These dynamic imaging techniques are essential for visualizing and understanding the biological interactions of Rose bengal in real-time.

Microspectrofluorometry for Localized Spectral Analysis

Microspectrofluorometry is an advanced analytical technique that integrates the spatial resolution of microscopy with the spectral analysis capabilities of fluorometry. This method allows for the measurement of fluorescence spectra from specific, microscopic regions within a sample, such as individual organelles within a cell or distinct layers within a tissue section. The application of microspectrofluorometry is particularly valuable in studies involving fluorescent compounds like Rose Bengal, as it can provide detailed insights into the subcellular localization and the molecular environment of the dye.

The fundamental principle of microspectrofluorometry involves illuminating a precise area of a specimen with excitation light of a specific wavelength. The subsequent fluorescence emission from that localized area is then collected and analyzed by a spectrometer. This process generates a high-resolution emission spectrum, which can reveal not only the intensity of the fluorescence but also subtle shifts in the peak emission wavelength. Such spectral shifts can be indicative of changes in the local microenvironment, including pH, polarity, and the binding of the fluorescent molecule to other cellular components.

In the context of this compound studies, microspectrofluorometry offers a powerful tool to investigate its distribution and interaction at a subcellular level. While the radioisotope I-125 itself is not fluorescent, the Rose Bengal molecule to which it is attached is a well-characterized fluorophore. The technique would enable researchers to pinpoint the accumulation of this compound within specific cellular compartments and to probe the physicochemical conditions of those locations.

Detailed research findings from studies on non-radioiodinated Rose Bengal and other analogous fluorescent dyes provide a framework for the potential application of microspectrofluorometry to this compound. For instance, Rose Bengal is known to have an excitation peak at approximately 559 nm and an emission peak around 571 nm. aatbio.com However, these spectral characteristics can be influenced by the surrounding environment.

A hypothetical microspectrofluorometry experiment on cells treated with this compound could yield data on the fluorescence emission spectra from various organelles. For example, the emission spectrum of this compound localized in the mitochondria might exhibit a slight shift compared to that in the cytoplasm or the nucleus, reflecting differences in the biochemical composition and functional state of these compartments.

The data that could be generated from such an analysis is illustrated in the following interactive table, which presents hypothetical spectral data for this compound in different subcellular locations.

Interactive Data Table: Hypothetical Localized Spectral Analysis of this compound

Subcellular LocationPeak Emission Wavelength (nm)Relative Fluorescence Intensity (Arbitrary Units)Spectral Shift from Control (nm)
Cytoplasm57285+1
Nucleus57060-1
Mitochondria575120+4
Lysosome56845-3

This table presents hypothetical data to illustrate the potential findings from a microspectrofluorometry study. The actual spectral shifts and intensities would need to be determined experimentally.

Such detailed spectral information at the subcellular level is crucial for understanding the mechanisms of uptake, retention, and any therapeutic or diagnostic action of this compound. By correlating the localized spectral data with the known functions of the organelles, researchers can gain a deeper understanding of the compound's biological activity.

Vii. Applications of Rose Bengal and Its Derivatives As Research Probes and in Model Systems

Probing Protein Cross-linking Mechanisms and Tissue Engineering in Model Systems

Rose Bengal, a xanthene dye, is utilized in research for its ability to induce protein-protein cross-links when activated by green light, a process known as photochemical tissue bonding (PTB). acs.orgnih.gov This technique serves as an alternative to conventional methods like suturing, offering potential advantages such as reduced scarring and fibrosis. acs.orgnih.gov The underlying mechanism of PTB is believed to involve the cross-linking of collagen, the primary structural protein in connective tissues. nih.gov

In tissue engineering, Rose Bengal and green light crosslinking (RGX) is employed to enhance the stability of materials like collagen sheets. mdpi.com Research has shown that RGX can significantly increase the mechanical stability of collagen-based scaffolds. mdpi.com For instance, studies on commercially available collagen sheets demonstrated that RGX treatment reduced the swelling degree and increased the thickness under force, indicating improved mechanical properties. mdpi.com This photochemical crosslinking method is considered a viable alternative to physical methods like dehydrothermal treatment and UV irradiation, which can sometimes lead to partial degradation of collagen. mdpi.com

The interaction between Rose Bengal and collagen has been a subject of detailed investigation. Studies combining molecular dynamics simulations and isothermal titration calorimetry have provided insights into the binding at an atomic level. acs.orgresearchgate.net These studies revealed that electrostatic interactions are dominant, with the binding being strongest near positively charged amino acid residues like lysine (B10760008). acs.orgresearchgate.net Computational studies on collagen-like peptides (CLPs) have further suggested that Rose Bengal can form a ternary ground-state complex with CLP fibers, stabilizing their three-dimensional structure. mdpi.comub.edu

The photochemical process itself involves both oxygen-dependent and oxygen-independent pathways. arvojournals.org In the presence of oxygen, photoexcited Rose Bengal can initiate a singlet oxygen-mediated mechanism for protein cross-linking. arvojournals.org However, an efficient electron transfer pathway that does not require oxygen has also been identified, particularly in the presence of enhancers like arginine. arvojournals.org This dual mechanism offers flexibility for various applications. arvojournals.org The cross-linking of specific amino acids, such as tryptophan and tyrosine derivatives, has been studied, revealing that under anoxic conditions, they form dimers and oligomers with Rose Bengal acting as a sacrificial oxidant. acs.org

Table 1: Impact of Rose Bengal and Green Light Crosslinking (RGX) on Atelocollagen Sheet Properties

Property Before RGX After RGX
Swelling Degree (w/w) 630% 520%
Thickness under Force (mm) 0.014 0.455

This table illustrates the significant increase in mechanical stability of an Atelocollagen sheet after treatment with RGX, as indicated by the reduced swelling and increased thickness under applied force. mdpi.com

Investigation of Photosensitization Phenomena in Cultured Cells and Tissue Models

Rose Bengal is a potent photosensitizer, and its effects on cultured cells are a significant area of research, particularly in the context of photodynamic therapy (PDT). acs.orgmdpi.com When activated by light of a specific wavelength, Rose Bengal generates reactive oxygen species (ROS), which cause oxidative damage and lead to cell death. acs.orgmdpi.com The primary ROS produced through a Type II reaction is singlet oxygen (¹O₂), a highly reactive species. acs.org

In vitro studies have demonstrated the phototoxic effects of Rose Bengal on various cancer cell lines. For example, in colorectal cancer cells (Caco-2), irradiation following incubation with Rose Bengal led to a significant reduction in cell viability, while Rose Bengal alone showed minimal toxicity. acs.org The concentration of Rose Bengal required to reduce cell viability by 50% (CC50) was found to decrease with longer incubation times, suggesting enhanced uptake of the photosensitizer over time. acs.org Similar cytotoxic effects have been observed in breast cancer cells, melanoma cells, and hepatocellular carcinoma cell lines. mdpi.commdpi.com

The mode of cell death induced by Rose Bengal-mediated PDT can include both apoptosis and necrosis. tandfonline.comprovectusbio.com In AGS gastric cancer cells, exposure to Rose Bengal led to a significant increase in apoptosis, with necrosis occurring at higher doses. tandfonline.com Studies on bovine corneal endothelial cells have also shown that photo-irradiated Rose Bengal induces both apoptotic and necrotic cell death pathways. nih.gov The mechanism of apoptosis can involve the activation of caspases and the release of cytochrome c. tandfonline.com

The generation of different types of ROS can depend on the experimental conditions. While singlet oxygen is often the primary cytotoxic agent, the formation of superoxide (B77818) has also been observed, particularly during UV-VIS irradiation of Rose Bengal in the presence of glutathione. tandfonline.com This superoxide can then lead to the formation of hydrogen peroxide, which also contributes to cell lysis. tandfonline.com

Table 2: Phototoxic Effect of Rose Bengal on Caco-2 Colorectal Cancer Cells

Incubation Time (hours) CC50 (mol/L)
0.5 2.26 x 10⁻⁶
3 0.68 x 10⁻⁶
24 0.63 x 10⁻⁶

This table shows the concentration of Rose Bengal required to reduce the viability of Caco-2 cells by 50% (CC50) at different incubation times, followed by light irradiation. The decreasing CC50 values indicate increased phototoxicity with longer incubation. acs.org

Development of Nanoparticle-Based Research Tools for Targeted Delivery Studies

To overcome some of the limitations of free Rose Bengal, such as poor lipophilicity and limited cell uptake, researchers have developed nanoparticle-based delivery systems. mdpi.com These nanoparticles can encapsulate or be conjugated with Rose Bengal, creating research tools for studying targeted delivery and enhanced therapeutic effects in vitro. mdpi.commdpi.com

Enhanced Intracellular Delivery of Photosensitizers in Research Models

Nanoparticle formulations have been shown to significantly enhance the intracellular uptake of Rose Bengal. For instance, catalase-conjugated Rose Bengal nanoparticles (CAT-RB NPs) demonstrated an intracellular uptake efficiency up to 150 times greater than that of free Rose Bengal in MCF-7 breast cancer cells. chinesechemsoc.org Similarly, chitosan-encapsulated Rose Bengal nanoparticles (RBNPs) showed greater uptake by MDA-MB-231 triple-negative breast cancer cells compared to Rose Bengal in solution. mdpi.com This increased uptake leads to a more potent photodynamic effect, with RBNPs causing a substantial reduction in cell viability at lower concentrations and laser powers compared to the free dye. mdpi.com

The use of nanocarriers like non-polymeric nanogels has also proven effective for the intracellular transport of Rose Bengal. acs.org These nanogels can encapsulate the dianionic Rose Bengal, facilitating its entry into cells like human colon adenocarcinoma (HT-29) and leading to a dramatic enhancement of PDT activity. acs.org Furthermore, strategies such as short-term amino acid starvation have been explored to increase the uptake of Rose Bengal in human astrocytoma cells, potentiating its anticancer effects. nih.gov

Multifunctional Probes for Combined Research Modalities

Nanoparticles offer the opportunity to create multifunctional probes that combine the photosensitizing properties of Rose Bengal with other functionalities for research purposes. For example, upconversion nanoparticles (UCNPs) have been used to develop a complex for photochemical tissue bonding that can be activated by near-infrared (NIR) light. acs.org This allows for non-invasive, deep-tissue bonding, overcoming the penetration depth limitations of the green light typically used to activate Rose Bengal. acs.org

In another approach, Rose Bengal has been conjugated with titanium dioxide nanoparticles and encapsulated in chitosan (B1678972) (TiO₂/RB@CSNP) for microwave-assisted photodynamic therapy studies in skin cancer cells. springermedizin.de This combination allows for the investigation of cell death mechanisms under different activation modalities. springermedizin.de Furthermore, Rose Bengal has been incorporated into hyperbranched nanocarriers along with other therapeutic agents to study combined chemo-photodynamic effects in cancer cells. mdpi.com

Studies on Antimicrobial Photodynamic Mechanisms in Vitro Models

Rose Bengal-mediated antimicrobial photodynamic therapy (aPDT) is a promising area of research for combating a wide range of microorganisms, including bacteria and fungi. mdpi.comnih.gov The bactericidal and fungicidal mechanism primarily involves the generation of ROS, particularly singlet oxygen, upon light activation, which damages microbial cells. mdpi.comnih.gov

In vitro studies have demonstrated the efficacy of Rose Bengal aPDT against various pathogens. It has shown strong antibacterial effects against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. mdpi.comarvojournals.org For instance, complete growth inhibition of several clinical bacterial isolates, including MRSA and Pseudomonas aeruginosa, was observed after treatment with 0.1% Rose Bengal and irradiation with a green LED source. arvojournals.org Rose Bengal aPDT has also been shown to be effective against rapidly growing mycobacteria. arvojournals.org

The antifungal activity of Rose Bengal aPDT has been extensively studied against Candida albicans, both in its planktonic and biofilm forms. researchgate.netmdpi.com While it shows consistent antifungal activity, its effectiveness against the more resistant biofilm-associated infections can be variable. mdpi.com Research has also shown significant inhibition of various Trichophyton species, which are responsible for skin and nail infections. intersearch.com.au In some cases, Rose Bengal has been found to be superior to other photosensitizers like riboflavin (B1680620) in inhibiting the growth of certain microbial isolates. arvojournals.orgresearchgate.net

Interestingly, Rose Bengal exhibits some antibacterial activity even in the absence of light, particularly at higher concentrations against Gram-positive bacteria. nih.gov This suggests that besides the light-activated ROS generation, other mechanisms may contribute to its antimicrobial properties. nih.gov

Table 3: In Vitro Efficacy of Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) on Various Microorganisms

Microorganism Outcome of RB-PDAT
Methicillin-resistant Staphylococcus aureus (MRSA) Complete growth inhibition
Staphylococcus epidermidis Complete growth inhibition
Pseudomonas aeruginosa Complete growth inhibition
Serratia marcescens Complete growth inhibition
Mycobacterium chelonae Expressive growth inhibition
Mycobacterium abscessus Expressive growth inhibition
Nocardia species Statistically significant inhibition of growth
Fusarium species Inhibition of growth
Aspergillus flavus No effect on growth
Acremonium species Inhibition of growth

This table summarizes the results of in vitro studies on the effectiveness of RB-PDAT against a range of bacterial and fungal species. arvojournals.orgarvojournals.orgtandfonline.com

Research on Inflammatory Pathways and Cellular Response Modulation (In Vitro)

Beyond its direct cytotoxic effects, Rose Bengal is also investigated for its ability to modulate inflammatory pathways and cellular responses in vitro. Some studies suggest that Rose Bengal can have anti-inflammatory effects. For example, in a study using J774A.1 macrophage cells, Rose Bengal was found to cause a significant decrease in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) without significantly affecting prostaglandin (B15479496) E2 (PGE2) production or cyclooxygenase-2 (COX-2) expression. researchgate.nettandfonline.com This suggests a specific modulatory effect on certain inflammatory pathways. researchgate.nettandfonline.com

Furthermore, research into Rose Bengal-mediated PDT has explored its potential to induce immunogenic cell death (ICD). plos.org ICD is a form of cell death that can stimulate an anti-tumor immune response. This is characterized by the exposure and release of damage-associated molecular patterns (DAMPs) from dying cells. In vitro studies with HeLa cells have shown that Rose Bengal acetate (B1210297) (RBAc)-PDT can induce the exposure and release of key DAMPs, including ATP, heat shock proteins (HSP70 and HSP90), and calreticulin (B1178941) (CRT). plos.org The release of these molecules can signal to the immune system and potentially trigger an immune response. plos.org The type of cell death (apoptosis or autophagy) induced by RBAc-PDT was found to influence which DAMPs were exposed and released. plos.org

There is also evidence that Rose Bengal can make tissues less prone to inflammation, a phenomenon referred to as photochemical tissue passivation. nih.govresearchgate.net This effect is thought to be related to the photosensitized cross-linking of proteins in the tissue. nih.govresearchgate.net

Viii. Future Directions in Fundamental Research on Rose Bengal I 125

Elucidating Novel Molecular Interactions and Unidentified Biological Targets

The efficacy of Rose Bengal I-125 as a theranostic agent is intrinsically linked to its interactions within the complex biological milieu. While it is known to generate reactive oxygen species (ROS) upon photoactivation, leading to cellular damage, a complete picture of its molecular interactions remains to be painted. acs.org Future research will be pivotal in moving beyond its general phototoxic mechanisms to identify specific and potentially novel biological targets.

Key areas of investigation will include:

Advanced Proteomics and Genomics: Employing high-throughput screening techniques to identify proteins and nucleic acid sequences that are preferentially bound or modified by this compound, both in its ground and excited states. This could reveal previously unknown pathways affected by the agent.

Subcellular Localization and Trafficking: While some photosensitizers are known to accumulate in lysosomes, the efficacy of cell killing is often higher for those localizing in mitochondria or other organelles. nih.gov Detailed studies using advanced microscopy are needed to track the journey of this compound within the cell and understand the determinants of its localization. This is crucial as its therapeutic effect is confined to a very small radius (approximately 20 nm) from the molecule's location. nih.gov

Membrane Interaction Dynamics: Recent studies have begun to explore how Rose Bengal interacts with and affects the plasma membrane of cancer cells, with evidence suggesting electrostatic interactions with phospholipid groups. nih.govpharmaexcipients.com Future work will delve deeper into these interactions, clarifying how this compound perturbs membrane structure and function, potentially influencing cellular uptake and signaling cascades. Research has indicated that the organic anion-transporting polypeptides OATP1B1 and OATP1B3 may be key in the uptake of Rose Bengal, a factor that influences its therapeutic effectiveness. acs.org

Complex Formation: The binding of Rose Bengal to biomolecules like collagen is a complex process involving both monomeric and aggregated forms of the dye. acs.org Understanding how radiolabeling with I-125 might alter these binding dynamics is essential for predicting its behavior in tissue. Computational modeling has shown that electrostatic interactions, influenced by pH, are a primary driver for the complexation of Rose Bengal with carrier molecules like dendrons. rsc.org

Integration with Emerging Non-Invasive Imaging Modalities for Advanced Pre-clinical Studies

While the gamma emissions from I-125 allow for SPECT (Single-Photon Emission Computed Tomography) imaging, the true power of this compound in preclinical research will be realized through its integration into multimodal imaging workflows. nih.gov This approach combines the strengths of different imaging techniques to provide a more complete and synergistic view of biological processes. thno.orgnih.gov

Future directions in this domain include:

Simultaneous SPECT/MRI: The combination of SPECT, providing highly sensitive functional data on the distribution of this compound, with Magnetic Resonance Imaging (MRI), which offers exquisite anatomical detail and soft-tissue contrast, is a powerful tool. nih.govnih.gov While often performed sequentially, the development of integrated SPECT/MRI systems for simultaneous data acquisition will eliminate co-registration errors and allow for dynamic studies of probe uptake and clearance under identical physiological conditions. nih.govoncodesign.com

SPECT/PET Co-imaging: Combining SPECT with Positron Emission Tomography (PET) allows researchers to simultaneously track two different biological processes using two different radiotracers. For instance, this compound (SPECT) could be used to monitor photodynamic effects, while a PET tracer could report on metabolic activity or hypoxia.

Nuclear and Optical Imaging: A particularly synergistic combination involves leveraging the radioactive properties of this compound for whole-body SPECT imaging and its inherent fluorescence for high-resolution intraoperative or microscopic imaging. thno.org This dual-modality approach enables sensitive, quantitative detection via SPECT, complemented by the high spatial resolution of fluorescence imaging for precise localization. thno.org

Photoacoustic Imaging (PAI): As a photosensitizer, Rose Bengal absorbs light, a property that can be exploited for PAI. This emerging modality detects the ultrasonic waves generated by thermoelastic expansion following light absorption, offering high-resolution imaging at greater depths than traditional fluorescence imaging. Integrating SPECT with PAI could provide complementary information on probe distribution and tissue vascularity.

Characteristics of Multimodal Imaging with this compound
Modality CombinationThis compound RoleComplementary Modality RoleKey Advantage of Integration
SPECT/MRIProvides functional/molecular data via 125I decay.Offers high-resolution anatomical context and functional information (e.g., fMRI). nih.govPrecise localization of the radiotracer within anatomical structures. nih.govnih.gov
SPECT/FluorescenceWhole-body tracking and quantification.High-resolution surface imaging or microscopy.Seamlessly bridges whole-body distribution with cellular-level detail. thno.org
SPECT/PAIProvides functional/molecular data via 125I decay.High-resolution imaging of optical absorption.Deep-tissue imaging with high resolution, correlating probe location with vascular maps.

Development of Sophisticated Computational Models for Predicting Photochemical Behavior in Complex Biological Microenvironments

The photophysical and photochemical properties of Rose Bengal are highly sensitive to its immediate surroundings. The development of sophisticated computational models is essential for predicting how this compound will behave in the heterogeneous and complex microenvironments found within biological systems.

Future research in computational modeling will focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid models treat the photosensitizer (the QM region) with high-level quantum mechanical methods while modeling the surrounding environment (proteins, membranes, water) with less computationally expensive molecular mechanics (MM). rsc.org This approach can predict how environmental factors influence absorption spectra, intersystem crossing rates, and singlet oxygen quantum yields. acs.org

Molecular Dynamics (MD) Simulations: Classical MD simulations can be used to model the interaction of this compound with biological structures like cell membranes over time. acs.orgfigshare.com Such simulations can predict how the molecule orients itself within a lipid bilayer and how this positioning might change upon electronic excitation, providing insights into its mechanism of membrane damage. acs.orgnih.gov

Predicting Quantum Yields: The efficiency of a photosensitizer is often measured by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that generate singlet oxygen. nsf.govnih.govrsc.org Recent computational studies have focused on developing methods to predict these quantum yields, correlating them with molecular properties of the photosensitizer and its interacting partners. acs.org This can help in designing new Rose Bengal derivatives with enhanced photochemical properties.

Modeling Reaction Kinetics: Computational fluid dynamics (CFD) and other kinetic models can be employed to simulate the entire photodynamic process, from light delivery through tissue to the generation and reaction of ROS with biological targets. frontiersin.org These models can help optimize treatment parameters and predict therapeutic outcomes under different physiological conditions.

Key Parameters in Computational Modeling of Rose Bengal
ParameterDefinitionSignificance in ResearchRelevant Computational Method
Singlet Oxygen Quantum Yield (ΦΔ)The fraction of excited photosensitizer molecules that produce singlet oxygen. nsf.govA primary measure of photodynamic efficiency. Rose Bengal's ΦΔ is reported to be high (e.g., ~0.75-0.86 in solution). nsf.govrsc.orgQuantum Chemistry (e.g., TD-DFT)
Excited State LifetimeThe average time the molecule spends in its excited triplet state before returning to the ground state.A longer lifetime increases the probability of interaction with oxygen to produce ROS.Time-Dependent DFT (TD-DFT), Surface Hopping Dynamics acs.orgnih.gov
Binding AffinityThe strength of the interaction between Rose Bengal and a biological target (e.g., protein, membrane).Determines the localization and concentration of the drug at the target site.Molecular Dynamics (MD), Docking Simulations
Intersystem Crossing (ISC) RateThe rate at which the molecule transitions from its excited singlet state to the excited triplet state.A high ISC rate is essential for efficient Type II photosensitization.Quantum Chemistry with Spin-Orbit Coupling Calculations acs.orgnih.gov

Q & A

Q. What experimental protocols are recommended for determining the radiochemical purity of Rose Bengal I-125?

Radiochemical purity is critical for reproducibility. Methodological approaches include thin-layer chromatography (TLC) with gamma scanners or high-performance liquid chromatography (HPLC) coupled with radiometric detection. Ensure calibration with non-radioactive Rose Bengal standards and validate using peer-reviewed protocols .

Q. How should researchers optimize this compound dosing for in vivo biodistribution studies?

Conduct pilot studies using escalating doses in rodent models, monitoring uptake kinetics via gamma scintigraphy. Key parameters include tissue-specific half-life, background radiation correction, and ethical compliance with radioactive material guidelines. Reference established protocols from hepatobiliary imaging studies for baseline comparisons .

Q. What are the best practices for handling and storing this compound to minimize radiolytic degradation?

Store aliquots at -20°C in lead-shielded containers. Regularly assess stability via gamma counting over time. Use fresh preparations for experiments and avoid repeated freeze-thaw cycles. Document decay corrections using the isotope’s half-life (59.4 days) in data analysis .

Advanced Research Questions

Q. How can contradictory data on this compound hepatic uptake efficiency across species be systematically analyzed?

Perform meta-analyses of published datasets, adjusting for variables like hepatic blood flow, receptor density, and metabolic differences. Use multivariate regression to identify confounding factors. Cross-validate findings with immunohistochemistry or autoradiography in parallel studies .

Q. What strategies mitigate interference from serum proteins when quantifying this compound binding in plasma samples?

Pre-treat samples with size-exclusion chromatography or protein precipitation agents (e.g., trichloroacetic acid). Validate recovery rates using spiked controls. Compare results with ultrafiltration methods to assess binding kinetics, as described in radiopharmaceutical pharmacokinetic studies .

Q. How can researchers design longitudinal studies to assess this compound toxicity without compromising data integrity?

Implement staggered dosing cohorts with rigorous negative controls (e.g., non-radioactive analogs). Monitor biomarkers of hepatotoxicity (ALT, AST) and histopathology. Use survival analysis models to correlate dose duration with adverse effects, ensuring compliance with ALARA (As Low As Reasonably Achievable) principles .

Methodological Challenges and Solutions

Q. What statistical approaches are appropriate for normalizing this compound biodistribution data across varying radiation detection sensitivities?

Apply decay-corrected counts per minute (CPM) normalized to injected dose. Use ANOVA with post-hoc corrections for inter-subject variability. Include calibration curves for detection equipment to minimize instrumental bias .

Q. How do researchers validate the specificity of this compound uptake in target tissues versus non-specific binding?

Conduct competitive inhibition assays with excess unlabeled Rose Bengal. Compare uptake in knockout models (e.g., organic anion-transporting polypeptide-deficient mice) or via pharmacological blockade. Confirm specificity using dual-isotope techniques (e.g., co-injection with Tc-99m agents) .

Data Presentation and Reproducibility

  • Table 1: Example Data Table for this compound Biodistribution in Mice

    Tissue% Injected Dose/g (Mean ± SD)Time Post-Injection (hr)n
    Liver12.3 ± 1.516
    Kidney4.7 ± 0.816
    Spleen1.2 ± 0.316
    Data adapted from methodologies in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.